molecular formula C12H15Cl B7994211 2-Chloro-6-phenyl-1-hexene CAS No. 1314922-71-8

2-Chloro-6-phenyl-1-hexene

Cat. No.: B7994211
CAS No.: 1314922-71-8
M. Wt: 194.70 g/mol
InChI Key: JPTXYQAGGOFBNX-UHFFFAOYSA-N
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Description

2-Chloro-6-phenyl-1-hexene is a useful research compound. Its molecular formula is C12H15Cl and its molecular weight is 194.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-phenyl-1-hexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-phenyl-1-hexene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chlorohex-5-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,1,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTXYQAGGOFBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298994
Record name Benzene, (5-chloro-5-hexen-1-yl)-
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Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314922-71-8
Record name Benzene, (5-chloro-5-hexen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314922-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (5-chloro-5-hexen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-phenyl-1-hexene: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Chloro-6-phenyl-1-hexene, a molecule of interest for its potential applications in organic synthesis and as a scaffold in drug discovery. While not a commonly cataloged compound, its structure presents a unique combination of reactive functional groups—a terminal alkene, an allylic chloride, and a terminal phenyl group. This guide will deconstruct its chemical identity based on established principles, propose robust synthetic pathways, predict its spectroscopic and physicochemical properties, and explore its reactivity and potential applications for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Molecular Structure

The name 2-Chloro-6-phenyl-1-hexene is derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

  • "-hex-" : Indicates the longest carbon chain contains six carbon atoms.

  • "-1-ene" : Specifies a carbon-carbon double bond between the first and second carbon atoms of the chain.[3][4]

  • "2-Chloro-" : A chlorine atom is attached to the second carbon atom.

  • "6-phenyl-" : A phenyl group (a benzene ring substituent) is attached to thesixth carbon atom.

The numbering of the carbon chain begins at the end closest to the double bond, which is the highest priority functional group in this case.[5]

Caption: Molecular structure of 2-Chloro-6-phenyl-1-hexene.

Predicted Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-Chloro-6-phenyl-1-hexene are inferred from the known properties of its constituent functional groups: haloalkanes, alkenes, and aromatic hydrocarbons.

Physicochemical Properties

The presence of the polar carbon-chlorine bond and the nonpolar hydrocarbon and phenyl components will dictate the molecule's physical state and solubility.[6][7]

PropertyPredicted Value/ObservationRationale
Molecular Formula C₁₂H₁₅ClDerived from the structure.
Molecular Weight 194.70 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar to other substituted haloalkanes and phenylalkanes.[7]
Boiling Point ~250-270 °CExpected to be significantly higher than 1-hexene (63 °C) due to the increased molecular weight and polarity from the chlorine and phenyl groups.[8][9]
Melting Point < 0 °CThe lack of symmetry and rotational freedom would likely result in a low melting point.
Density ~0.95-1.05 g/mLHigher than water due to the presence of the chlorine atom.
Solubility Insoluble in water; soluble in organic solvents (e.g., ether, chloroform, hexane).The large nonpolar hydrocarbon and phenyl portions dominate, making it insoluble in water despite the polar C-Cl bond.[7]
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Chloro-6-phenyl-1-hexene. The predicted key spectral features are summarized below.[10]

SpectroscopyPredicted Key Signals
¹H NMR - ~7.2-7.4 ppm (m, 5H) : Protons of the phenyl group. - ~5.0-5.5 ppm (m, 2H) : Vinylic protons at C1 (-CH=CH₂ ). - ~4.5-4.8 ppm (m, 1H) : Allylic proton at C2 (-CH Cl-). - ~2.7 ppm (t, 2H) : Methylene protons at C6 (-CH₂ -Ph). - ~1.5-2.2 ppm (m, 6H) : Methylene protons at C3, C4, and C5.
¹³C NMR - ~135-140 ppm : Quaternary vinylic carbon at C2. - ~125-130 ppm : Carbons of the phenyl ring. - ~115-120 ppm : Terminal vinylic carbon at C1. - ~60-65 ppm : Carbon bearing the chlorine at C2. - ~30-40 ppm : Carbons of the hexene chain (C3-C6).
IR Spectroscopy - ~3080 cm⁻¹ : C-H stretch for sp² carbons (alkene and aromatic).[11] - ~2850-2960 cm⁻¹ : C-H stretch for sp³ carbons. - ~1640 cm⁻¹ : C=C stretch of the terminal alkene. - ~1600, 1495 cm⁻¹ : C=C stretches of the aromatic ring. - ~700-800 cm⁻¹ : C-Cl stretch.
Mass Spectrometry - Molecular Ion (M⁺) : A peak at m/z 194 and an M+2 peak at m/z 196 with a ratio of approximately 3:1, characteristic of a single chlorine atom. - Fragmentation : Loss of Cl (m/z 159), loss of a benzyl radical (m/z 103), and a prominent peak for the tropylium ion (m/z 91).

Proposed Synthetic Methodologies

Route 1: Allylic Chlorination of 6-Phenyl-1-hexene

This is a direct approach where the chlorine is introduced in the final step.

G cluster_0 Synthesis via Allylic Chlorination start 6-Phenyl-1-hexene reagent N-Chlorosuccinimide (NCS) CCl₄, light (hν) or radical initiator (AIBN) product 2-Chloro-6-phenyl-1-hexene start->product Allylic Chlorination

Caption: Synthetic workflow for allylic chlorination.

Experimental Protocol:

  • Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-phenyl-1-hexene in carbon tetrachloride (CCl₄).

  • Reagent Addition : Add N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction : The mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup and Purification : After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-Chloro-6-phenyl-1-hexene.

Causality : This method leverages the stability of the allylic radical intermediate formed by hydrogen abstraction from the C3 position. However, this reaction can sometimes lead to a mixture of products, including the thermodynamically more stable internal alkene isomer through allylic rearrangement.

Route 2: Grignard Coupling followed by Chlorination

This multi-step synthesis offers greater control over the final structure.

G cluster_1 Multi-step Synthesis start_mol 4-Bromobutylbenzene reagent1 1. Mg, THF 2. Acrolein intermediate 6-Phenyl-1-hexen-3-ol start_mol->intermediate Grignard Reaction reagent2 SOCl₂, Pyridine product_mol 2-Chloro-6-phenyl-1-hexene intermediate->product_mol Chlorination & Rearrangement G cluster_2 Reactivity of 2-Chloro-6-phenyl-1-hexene cluster_alkene Alkene Reactions cluster_chloride Allylic Chloride Reactions mol 2-Chloro-6-phenyl-1-hexene add Electrophilic Addition (e.g., HBr, Br₂, H₂O) mol->add poly Polymerization mol->poly hydro Hydroboration-Oxidation mol->hydro sn2 Sₙ2 Substitution (e.g., with -OH, -CN, -OR) mol->sn2 coup Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) mol->coup

Caption: Key reactive sites and potential transformations.

Reactivity of the Alkene

The terminal double bond is susceptible to a variety of electrophilic addition reactions. [12]This allows for the introduction of a wide range of functional groups at the C1 and C2 positions. [13]Terminal alkenes are generally more reactive than internal alkenes, making this site a prime target for chemical modification. [14]

Reactivity of the Allylic Chloride

The chlorine at the C2 position is an allylic halide, which makes it significantly more reactive towards nucleophilic substitution (Sₙ2) reactions than a typical alkyl chloride. [15][16][17]This enhanced reactivity is due to the stabilization of the transition state through conjugation with the adjacent π-system of the double bond. This allows for the facile introduction of nucleophiles such as amines, alcohols, and thiols at this position.

Applications in Drug Discovery and Synthesis

The unique combination of functional groups in 2-Chloro-6-phenyl-1-hexene makes it a potentially valuable building block in medicinal chemistry and complex molecule synthesis. [18][19][20]

  • Scaffold for Libraries : The two distinct reactive sites allow for orthogonal functionalization, making it an ideal scaffold for creating diverse chemical libraries for high-throughput screening.

  • Intermediate for Complex Molecules : The phenyl group can be further functionalized, and the alkene and chloride can be used to build more complex carbon skeletons.

  • Bioactive Potential : The presence of a phenyl group and a reactive chloride suggests potential for interactions with biological targets. Many drug molecules contain phenyl and alkyl halide moieties.

Safety and Handling

As a chlorinated hydrocarbon, 2-Chloro-6-phenyl-1-hexene should be handled with appropriate safety precautions. [21]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be done in a well-ventilated fume hood. [22][23]* Inhalation and Contact : Avoid inhalation of vapors and contact with skin and eyes. Chlorinated hydrocarbons can be toxic and irritating. [24]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. [25]* Disposal : Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

References

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The Versatility of Substituted Chloroalkenes: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Substituted chloroalkenes, a class of halogenated hydrocarbons, have emerged as versatile and highly valuable building blocks in modern chemical research. Their unique electronic and steric properties, conferred by the presence of a chlorine atom on a double bond, unlock a diverse range of chemical transformations and applications. This technical guide provides an in-depth exploration of the significant research applications of substituted chloroalkenes, offering insights for researchers, scientists, and drug development professionals. We will delve into their pivotal role as substrates in cross-coupling reactions, their strategic incorporation into bioactive molecules, and their emerging potential in the design of advanced functional materials.

Core Synthetic Utility: Substituted Chloroalkenes in Cross-Coupling Reactions

The carbon-chlorine bond in chloroalkenes, while generally less reactive than its bromine or iodine counterparts, offers a unique balance of stability and reactivity that is highly advantageous in catalysis. This stability allows for the presence of a wider array of functional groups in the molecule, while modern catalytic systems have enabled their efficient participation in a variety of cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While aryl and vinyl bromides or iodides are the more traditional coupling partners, the use of chloroalkenes has gained significant traction due to their lower cost and greater availability. The key to success lies in the selection of a highly active palladium catalyst and appropriate reaction conditions to overcome the stronger C-Cl bond.

A common protocol for the Suzuki-Miyaura coupling of a vinyl chloride with a heteroaryl boronic acid involves the use of a palladium acetate (Pd(OAc)2) catalyst in combination with a bulky, electron-rich phosphine ligand such as SPhos.[1] The choice of a suitable base and solvent system is also critical to minimize side reactions like protodeboronation.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Vinyl Chloride

Materials:

  • Vinyl chloride substrate (1.0 equiv)

  • Heteroaryl boronic acid (1.2 equiv)

  • Palladium acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Cesium fluoride (CsF) (2.0 equiv)

  • Isopropanol (solvent)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl chloride, heteroaryl boronic acid, Pd(OAc)2, SPhos, and CsF.

  • Add degassed isopropanol to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The catalytic cycle for the Suzuki-Miyaura coupling of a chloroalkene is depicted below:

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L2 PdII_Cl R-Pd(II)(Cl)L2 Pd0->PdII_Cl Oxidative Addition (R-Cl) PdII_OR R-Pd(II)(OR')L2 PdII_Cl->PdII_OR Ligand Exchange (Base, R'B(OH)2) PdII_R R-Pd(II)(R')L2 PdII_OR->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Product R-R' PdII_R->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Copper-Free Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, traditionally employs both palladium and copper catalysts.[2] However, the use of copper can lead to the formation of undesired alkyne homocoupling products (Glaser coupling).[2] The development of copper-free Sonogashira protocols has been a significant advancement, and substituted chloroalkenes can serve as effective substrates in these reactions.

These reactions are typically carried out using a palladium catalyst and a suitable amine base in an appropriate solvent. The absence of copper simplifies the reaction setup and purification.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the synthesis of cyclic and polycyclic compounds.[3][4] This reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene tethered to the same molecule.[3] Substituted chloroalkenes are excellent substrates for intramolecular Heck reactions, leading to the formation of complex carbocyclic and heterocyclic scaffolds.[5] The stereoselectivity of the intramolecular Heck reaction can often be controlled by the choice of catalyst and reaction conditions.[6]

Medicinal Chemistry: The Strategic Role of Chloroalkenes in Drug Design

The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Substituted chloroalkenes, in particular, offer unique advantages as bioisosteres of amide bonds and as key structural motifs in potent therapeutic agents.

Chloroalkene Dipeptide Isosteres (CADIs)

Peptides are crucial signaling molecules in numerous biological processes, but their therapeutic use is often limited by poor metabolic stability. One approach to overcome this is the use of peptidomimetics, which mimic the structure of peptides but are more resistant to enzymatic degradation. Chloroalkene dipeptide isosteres (CADIs) have emerged as effective amide bond replacements in peptides.[7][8][9][10] The chloroalkene unit mimics the planar geometry of the amide bond and can enhance the biological activity and stability of the parent peptide.[9]

The synthesis of CADI-containing peptides often involves the preparation of a protected CADI unit followed by its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).[7]

CADI cluster_0 Amide Bond cluster_1 Chloroalkene Dipeptide Isostere (CADI) Amide R1-C(=O)-NH-R2 Chloroalkene R1-CH=C(Cl)-CH2-R2

Figure 2: Comparison of an amide bond and a chloroalkene dipeptide isostere.

Chloroalkenes in Targeted Cancer Therapy: The Case of Lorlatinib

Lorlatinib (PF-06463922) is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[11][12] A key structural feature of lorlatinib is a macrocycle containing a substituted chloroalkene moiety. The synthesis of this complex molecule involves a convergent approach, often culminating in a Suzuki cross-coupling to form a key biaryl bond, followed by a macrolactamization.[11] The chloroalkene within the macrocycle plays a crucial role in the drug's high potency and its ability to overcome resistance mutations that can develop with earlier-generation ALK inhibitors.[13]

Table 1: Selected Chloroalkene-Containing Bioactive Molecules

CompoundTherapeutic AreaMechanism of Action
Lorlatinib Oncology (NSCLC)ALK and ROS1 tyrosine kinase inhibitor[13]
CADI-containing RGD peptidomimetic ResearchIntegrin antagonist[7]

Materials Science: Substituted Chloroalkenes as Functional Monomers

The reactivity of the carbon-chlorine bond in chloroalkenes makes them valuable monomers for the synthesis of functional polymers with tailored properties. These polymers find applications in diverse areas, from commodity plastics to high-performance materials for electronics and optics.

Functionalization of Poly(vinyl chloride) (PVC)

Poly(vinyl chloride) is one of the most widely produced synthetic polymers.[14] While commodity PVC has a wide range of applications, its properties can be significantly enhanced by chemical modification. The chlorine atoms along the polymer backbone provide reactive handles for introducing various functional groups via nucleophilic substitution reactions.[15][16][17] This approach allows for the tuning of properties such as thermal stability, solubility, and biocompatibility.

Chloroalkene-Based Liquid Crystals

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. They are the basis for the ubiquitous liquid crystal displays (LCDs). The synthesis of novel liquid crystal monomers is an active area of research aimed at developing materials with improved performance characteristics. Substituted chloroalkenes can be incorporated into the molecular structure of liquid crystal monomers to influence their mesomorphic (liquid crystalline) behavior, such as the temperature range of the liquid crystal phase and the type of phase formed.[18][19][20][21][22]

Chloroalkene-Containing Polymers for Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a promising technology for next-generation displays and solid-state lighting. The performance of an OLED is highly dependent on the properties of the organic semiconductor materials used. The synthesis of new conjugated polymers with tailored electronic and optical properties is crucial for advancing OLED technology. Substituted chloroalkenes can be used as monomers in the synthesis of such polymers, where the chlorine atom can influence the polymer's electronic structure, solubility, and film-forming properties.[23][24]

Conclusion

Substituted chloroalkenes are far more than simple chlorinated hydrocarbons; they are enabling building blocks that empower innovation across a spectrum of scientific disciplines. Their balanced reactivity makes them ideal substrates for a range of powerful cross-coupling reactions, facilitating the construction of complex molecular architectures. In medicinal chemistry, their ability to act as robust amide bond isosteres and their presence in potent targeted therapies underscore their significance in drug discovery. Furthermore, the burgeoning field of materials science is increasingly leveraging substituted chloroalkenes to create novel functional polymers with applications in electronics and optics. As catalytic methods continue to advance and our understanding of structure-property relationships deepens, the potential research applications of substituted chloroalkenes are poised for continued and exciting expansion.

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  • Kobayakawa, T., Tsuji, K., & Tamamura, H. (2021). Development of Methods for Convergent Synthesis of Chloroalkene Dipeptide Isosteres and Its Application. The Journal of Organic Chemistry, 86(7), 5337–5349. [Link]

  • Njoku, C. J., & Wilson, L. D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6826–6842. [Link]

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  • Al-Mashhadani, M. H. H., et al. (2022). Synthesized and Designed New Modified Poly(vinyl chloride) Structures to Enhance Their Photo-Resistance Characteristics. Polymers, 14(19), 4195. [Link]

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  • Synthesis, Characterization and Applications of Electroactive Polymers: 2nd Edition. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Polyvinyl chloride. (2024, January 29). In Wikipedia. [Link]

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  • Zero To Finals. (2019, January 30). How does Dapagliflozin work? Understanding SGLT2 inhibitors. [Video]. YouTube. [Link]

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An In-Depth Technical Guide to the Synthesis of 2-chloro-6-phenyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for the preparation of 2-chloro-6-phenyl-1-hexene, a valuable substituted alkene for further chemical transformations. The synthesis commences with the formation of the key intermediate, 6-phenyl-1-hexyne, via the alkylation of an acetylide anion. This is followed by a regioselective hydrochlorination reaction that proceeds according to Markovnikov's rule to yield the target vinyl chloride. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed methodologies, mechanistic insights, and practical considerations for each synthetic step.

Introduction

Substituted vinyl chlorides are versatile building blocks in organic synthesis, serving as precursors for a wide array of functional groups through cross-coupling reactions and other transformations. The target molecule, 2-chloro-6-phenyl-1-hexene, incorporates both a reactive vinyl chloride moiety and a phenyl group, making it a potentially useful intermediate in the synthesis of more complex molecular architectures. This guide delineates a logical and experimentally validated approach to its synthesis, emphasizing the underlying chemical principles that govern the selection of reagents and reaction conditions.

Overall Synthetic Strategy

The synthesis of 2-chloro-6-phenyl-1-hexene is approached via a two-step sequence starting from commercially available or readily accessible materials. The core logic involves the creation of the C6 carbon backbone with a terminal alkyne, followed by the regioselective introduction of the chloro-alkene functionality.

Overall Synthesis acetylene Acetylene intermediate 6-Phenyl-1-hexyne acetylene->intermediate 1. NaNH2 2. Alkylation alkyl_halide 1-Bromo-4-phenylbutane target 2-Chloro-6-phenyl-1-hexene intermediate->target HCl (Markovnikov Addition)

Figure 1: Overall synthetic workflow for 2-chloro-6-phenyl-1-hexene.

Part 1: Synthesis of the Key Intermediate: 6-Phenyl-1-hexyne

The foundational step in this synthesis is the construction of the C6 alkynyl backbone with a terminal phenyl group. This is efficiently achieved through the alkylation of an acetylide anion with a suitable primary alkyl halide.[1][2] This reaction is a classic example of carbon-carbon bond formation and is highly reliable for primary halides to avoid competing elimination reactions.[3]

Reaction Scheme: Acetylide Alkylation

Acetylide Alkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation HC#CH Acetylene HC#CNa Sodium Acetylide HC#CH->HC#CNa NaNH2 NaNH2 Sodium Amide NH3 Ammonia HC#CNa_2 Sodium Acetylide HC#C(CH2)4Ph 6-Phenyl-1-hexyne HC#CNa_2->HC#C(CH2)4Ph BrCH2(CH2)3Ph BrCH2(CH2)3Ph 1-Bromo-4-phenylbutane NaBr Sodium Bromide

Figure 2: Two-step, one-pot synthesis of 6-phenyl-1-hexyne.

Experimental Protocol: Synthesis of 6-Phenyl-1-hexyne

This protocol involves the in-situ generation of sodium acetylide followed by its reaction with 1-bromo-4-phenylbutane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium Amide (NaNH₂)39.012.34 g0.06
Acetylene (gas)26.04Excess-
1-Bromo-4-phenylbutane213.1210.66 g0.05
Anhydrous Liquid Ammonia17.03~100 mL-
Anhydrous Diethyl Ether74.1250 mL-
Ammonium Chloride (sat. aq.)53.4950 mL-

Procedure:

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet tube. The system is maintained under a positive pressure of dry nitrogen.

  • Formation of Sodium Acetylide: The flask is cooled to -78 °C (dry ice/acetone bath), and approximately 100 mL of anhydrous liquid ammonia is condensed into the flask. To this, 2.34 g (0.06 mol) of sodium amide is added in portions. A stream of dry acetylene gas is then bubbled through the solution for 30 minutes to ensure the complete formation of sodium acetylide.

  • Alkylation: A solution of 10.66 g (0.05 mol) of 1-bromo-4-phenylbutane in 20 mL of anhydrous diethyl ether is added dropwise to the sodium acetylide suspension over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight, allowing the ammonia to evaporate.[4][5]

  • Workup: The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 6-phenyl-1-hexyne as a colorless oil.

Preparation of Starting Material: 1-Bromo-4-phenylbutane

For instances where 1-bromo-4-phenylbutane is not commercially available, it can be synthesized from 4-phenylbutanol.[6][7]

Reaction Scheme:

Bromination HO(CH2)4Ph 4-Phenylbutanol Br(CH2)4Ph 1-Bromo-4-phenylbutane HO(CH2)4Ph->Br(CH2)4Ph HBr, reflux

Figure 3: Synthesis of 1-bromo-4-phenylbutane.

Experimental Protocol:

  • To a 250 mL round-bottom flask, add 15.0 g (0.1 mol) of 4-phenylbutanol and 88 g of 48% aqueous hydrobromic acid.

  • The mixture is heated to reflux with vigorous stirring for 12 hours.[7]

  • After cooling to room temperature, the mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The organic layer is washed with water, saturated sodium bicarbonate solution, and brine.

  • The crude product is dried over anhydrous sodium sulfate, filtered, and purified by vacuum distillation.

Part 2: Synthesis of 2-Chloro-6-phenyl-1-hexene

The final step is the hydrochlorination of the terminal alkyne, 6-phenyl-1-hexyne. This reaction is an electrophilic addition that follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms (C1), and the chloride ion adds to the more substituted carbon (C2), yielding the desired vinyl chloride.[8][9]

Mechanistic Rationale: Markovnikov's Rule in Alkyne Hydrochlorination

The regioselectivity of this reaction is dictated by the stability of the carbocation intermediate. The addition of a proton (H⁺) to the terminal alkyne can form either a primary or a secondary vinyl carbocation. The secondary vinyl carbocation is more stable due to the electron-donating effect of the alkyl chain. Consequently, the chloride ion (Cl⁻) attacks this more stable carbocation, leading to the formation of the 2-chloro product.[10][11]

Hydrochlorination Mechanism alkyne 6-Phenyl-1-hexyne carbocation Secondary Vinyl Carbocation (More Stable) alkyne->carbocation Protonation hcl HCl product 2-Chloro-6-phenyl-1-hexene carbocation->product Chloride Attack

Figure 4: Simplified mechanism of Markovnikov hydrochlorination.

Experimental Protocol: Synthesis of 2-Chloro-6-phenyl-1-hexene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Phenyl-1-hexyne158.247.91 g0.05
Hydrogen Chloride (gas)36.46Excess-
Anhydrous Dichloromethane84.93100 mL-

Procedure:

  • Reaction Setup: A 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) is charged with a solution of 7.91 g (0.05 mol) of 6-phenyl-1-hexyne in 100 mL of anhydrous dichloromethane.

  • Hydrochlorination: The solution is cooled to 0 °C in an ice bath. A slow stream of dry hydrogen chloride gas is bubbled through the stirred solution.[12] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Completion and Workup: Once the starting material is consumed (typically 1-2 hours), the flow of HCl is stopped, and the reaction mixture is purged with nitrogen to remove excess HCl.

  • The solution is washed with cold saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-6-phenyl-1-hexene.

Conclusion

This guide has detailed a reliable and well-precedented two-step synthesis of 2-chloro-6-phenyl-1-hexene. The methodology leverages fundamental and robust organic reactions, namely acetylide alkylation and Markovnikov's hydrochlorination of a terminal alkyne. The provided experimental protocols are designed to be readily adaptable for laboratory-scale synthesis. By understanding the underlying mechanisms and reaction parameters, researchers can confidently prepare this valuable synthetic intermediate for a variety of applications in chemical and pharmaceutical development.

References

  • Brainly. (2023, June 10). Choose the correct reagent or series of reagents from the list below to prepare 6-phenyl-1-hexen-4-yne from acetylene. Retrieved from [Link]

  • Filo. (2024, June 1). Show how you would synthesize the following compounds from acetylene and... Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-bromo-4-phenylbutane. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 1-bromo-1-hexyne. Retrieved from [Link]

  • Garber, K. (2016, November 22). CHEM 220 Synthesis of Alkynes: Alkylation of Acetylide Ions [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]

  • Lumen Learning. (n.d.). 10.5. Simple addition to alkynes. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 18). 9.8: Alkylation of Acetylide Anions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]

  • LibreTexts Chemistry. (2021, November 1). 11.7: Addition of Hydrogen Halides to Alkynes. Retrieved from [Link]

  • Wu, et al. (n.d.). Synthesis of cyclic phenyl hexayne from Me3Si-/Ph2P(O)-protected ethynes. Journal of Chemical Research. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis using alkynes [Video]. Retrieved from [Link]

  • Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Retrieved from [Link]

  • Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.
  • Leslie, J. M. (2020, March 31). Addition of HCl to a terminal alkyne example [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of cyclic phenyl hexayne 1 from expanded Me3Si-/Ph2P(O)-protected ethyne 6. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 10.4: Hydration of Alkynes for Markovnikov Products. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 15). Reaction of Alkynes with HBr | Markovnikov Hydrohalogenation [Video]. YouTube. [Link]

  • Organic Syntheses. (2010). Synthesis of (3-chlorobutyl)benzene by the cobalt-catalyzed hydrochlorination of 4-phenyl-1-butene. 87, 88. [Link]

  • Chegg. (2014, November 30). Choose the right reagent or series of reagents from the one listed below to prepare 6-phenyl-1-hexen-4-yne from acetylene. Retrieved from [Link]

  • Cengage. (n.d.). Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems. Retrieved from [Link]

  • OpenStax. (2023, September 20). 9.8 Alkylation of Acetylide Anions. In Organic Chemistry. Retrieved from [Link]

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Technical Guide: Advanced Reactivity & Synthesis of Vinyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide synthesizes current literature on vinyl chloride reactivity, focusing on their application in high-value organic synthesis and medicinal chemistry.

Content Type: Technical Whitepaper / Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Strategic Introduction: The Vinyl Chloride Advantage

Vinyl chlorides (chloroalkenes) have historically been overshadowed by their bromide and iodide counterparts due to the higher bond dissociation energy of the C–Cl bond (approx. 90 kcal/mol vs. 81 kcal/mol for C–Br). However, in modern drug discovery, they represent a strategic "Goldilocks" functionality: stable enough to survive multi-step upstream synthesis yet reactive enough to undergo late-stage functionalization under specific catalytic conditions.

This guide moves beyond basic textbook definitions to explore the mechanistic causality that allows researchers to unlock the potential of vinyl chlorides in cross-coupling, nucleophilic substitution (


), and metallation chemistry.

Module A: Precision Synthesis of Vinyl Chlorides

Before reactivity can be exploited, access to structurally diverse vinyl chlorides is required. The classical use of


 often leads to harsh conditions and difficult purifications. The modern standard utilizes triphosgene-mediated chlorination , which operates via a mild elimination pathway.
Mechanism & Causality

The reaction proceeds through the formation of an enol phosphate-like intermediate (or chloro-formate species depending on reagents), followed by an elimination. The use of pyridine is critical; it acts as a nucleophilic catalyst to activate triphosgene and as a base to facilitate the E2-type elimination that establishes the alkene geometry.

Experimental Protocol 1: Deoxychlorination of Ketones to Vinyl Chlorides

Target: Conversion of enolizable ketones to vinyl chlorides. Source: Adapted from J. Org.[1] Chem. (Triphosgene/Pyridine method).

Materials:

  • Substrate: Acetophenone derivative (1.0 equiv)

  • Reagent: Triphosgene (0.4 equiv)

  • Base/Catalyst: Pyridine (excess, or 3-4 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the ketone (10 mmol) in anhydrous DCM (50 mL).
    
  • Reagent Addition: Cool the solution to 0°C. Add pyridine (40 mmol) dropwise. Subsequently, add triphosgene (4 mmol) dissolved in DCM slowly over 15 minutes. Caution: Triphosgene generates phosgene in situ; use a scrubbing system.

  • Reaction Phase: Allow the mixture to warm to room temperature and then heat to reflux for 4–6 hours. Monitoring by TLC should show the disappearance of the ketone spot.

  • Quench: Cool to room temperature. Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), water, and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).

Module B: Transition-Metal Catalyzed Cross-Coupling

The primary challenge in coupling vinyl chlorides is the slow rate of oxidative addition to Pd(0). Standard ligands (e.g.,


) are often insufficient. Success requires electron-rich, bulky ligands (Buchwald phosphines or NHCs) that increase the electron density on the metal center, facilitating the insertion into the C–Cl bond.
Mechanistic Visualization: The Suzuki-Miyaura Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step which is rate-determining for vinyl chlorides.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd + Vinyl Chloride Complex1 R-Pd(II)-Cl OxAdd->Complex1 Complex2 R-Pd(II)-OH Complex1->Complex2 + Base BaseStep Base Activation (OH- / CO3 2-) TransMet Transmetallation (with Ar-B(OH)2) Complex2->TransMet + Boronic Acid Complex3 R-Pd(II)-Ar TransMet->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd0 Regeneration Product Product (R-Ar) RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of vinyl chlorides. Note the oxidative addition step (Red) is the energetic barrier requiring electron-rich ligands.

Experimental Protocol 2: Suzuki Coupling using SPhos

Context: This protocol utilizes SPhos, a biaryl phosphine ligand designed to facilitate the coupling of deactivated chlorides.

Materials:

  • Vinyl Chloride (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: SPhos (2-4 mol%)

  • Base:

    
     (2.0 equiv) or CsF (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or THF

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a vial, mix

    
     and SPhos in the solvent and stir for 5 minutes to generate the active Pd(0) species in situ.
    
  • Assembly: Add the vinyl chloride, boronic acid, and base to the reaction vessel.

  • Degassing: Sparge the mixture with Argon for 10 minutes (oxygen poisons the electron-rich catalyst).

  • Reaction: Seal and heat to 80–100°C for 12 hours.

  • Validation: Monitor by HPLC or GC-MS. Vinyl chlorides typically show a distinct isotopic pattern (3:1 ratio for

    
    ) which disappears upon coupling.
    

Module C: Nucleophilic Vinylic Substitution ( )

Unlike alkyl halides (


), vinyl chlorides undergo substitution via an Addition-Elimination  mechanism (often involving a Meisenheimer-like intermediate) or an Elimination-Addition  mechanism (via vinyl cation or alkyne).
Mechanism: Addition-Elimination

For vinyl chlorides with electron-withdrawing groups (EWGs) at the


-position, the reaction proceeds via nucleophilic attack to form a carbanion, followed by expulsion of the chloride.

SNVMechanism Reactant Vinyl Chloride (EWG-CH=CH-Cl) Intermediate Carbanion Intermediate (sp3 hybridized) Reactant->Intermediate Addition (Slow) Nu Nucleophile (Nu-) Nu->Intermediate Product Substituted Product (EWG-CH=CH-Nu) Intermediate->Product Elimination (Fast) LG Cl- Leaving Group Intermediate->LG

Figure 2: The Addition-Elimination pathway for Nucleophilic Vinylic Substitution (


). The presence of an Electron Withdrawing Group (EWG) stabilizes the intermediate.

Comparative Data: Ligand Performance

The choice of ligand dictates the success of vinyl chloride coupling. The table below summarizes key performance metrics derived from aggregated literature data.

Ligand ClassExampleOxidative Addition RateSteric BulkRecommended For
Triphenylphosphines

LowLowActivated Vinyl Bromides/Iodides only
Biaryl Phosphines SPhos, XPhosHighHighVinyl Chlorides , Sterically hindered partners
Bidentate dppf, dppeMediumMediumChelation control, preventing isomerization
NHC Carbenes IPr, IMesVery HighHighExtremely deactivated chlorides, low temp

References

  • Mechanisms of the palladium-catalyzed couplings of acid chlorides with organotin reagents. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry (RSC) Advances. [Link]

  • Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry. [Link]

  • Nucleophilic Vinylic Substitution (SNV) Mechanisms. ResearchGate. [Link]

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Methodological & Application

Application Note: Advanced Purification Protocols for Chloroalkenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of chloroalkenes (e.g., allyl chloride, vinyl chloride, dichloroethylenes) presents a unique set of challenges due to their high volatility, potential for spontaneous polymerization, and sensitivity to light and moisture. Commercial supplies are invariably stabilized with radical inhibitors (e.g., hydroquinone, epoxides) which must be quantitatively removed prior to metal-catalyzed cross-coupling or radical polymerization reactions.

This guide outlines a self-validating experimental protocol for the purification of laboratory-scale chloroalkenes. It integrates chemical washing, desiccation, and fractional distillation into a cohesive workflow designed to minimize analyte loss while maximizing purity (>99.5%).

Core Challenges & Mechanistic Logic

The Stabilizer Paradox

Chloroalkenes are stabilized to prevent autopolymerization during storage. Common stabilizers include:

  • Phenols (Hydroquinone, BHT): Scavenge free radicals.

  • Epoxides (Propylene oxide): Scavenge HCl generated by hydrolysis.

Causality: If these are not removed, they will quench catalysts (e.g., Pd/Cu in Sonogashira coupling) or terminate radical chain reactions immediately. However, once removed, the chloroalkene becomes a "ticking clock" of reactivity. Protocol Logic: Purification must occur immediately prior to use, or the material must be stored at -80°C under inert gas.

Volatility and Azeotropes

Many chloroalkenes form low-boiling azeotropes with water or alcohols. Simple distillation often fails to break these azeotropes, necessitating a rigorous pre-drying step.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the purification process, including critical decision nodes and safety checkpoints.

PurificationWorkflow Start Crude Chloroalkene (Stabilized) Check QC: Check Stabilizer Type (Label/MS) Start->Check Wash_Acid Wash: 10% H2SO4 or HCl (Removes Amines/Epoxides) Check->Wash_Acid Epoxide/Amine Stabilizer Wash_Base Wash: 5% NaOH or NaHCO3 (Removes Phenols) Check->Wash_Base Phenolic Stabilizer Wash_Water Wash: Distilled H2O x3 (Neutralization) Wash_Acid->Wash_Water Wash_Base->Wash_Water Dry Drying: CaCl2 or MgSO4 (1-2 Hours) Wash_Water->Dry Filter Filtration (Remove Desiccant) Dry->Filter Distill Fractional Distillation (N2 Atmosphere, Vigreux Column) Filter->Distill QC_Final QC: 1H-NMR / GC-FID (Purity >99.5%) Distill->QC_Final Store Storage (-80°C, Dark, Inert) QC_Final->Store

Figure 1: Logical workflow for the purification of stabilized chloroalkenes, highlighting branch points based on stabilizer chemistry.

Detailed Experimental Protocol

Phase 1: Chemical Washing (Stabilizer Removal)

Objective: To chemically extract polar stabilizers into the aqueous phase.

  • Preparation: Load the crude chloroalkene into a separatory funnel.

    • Note: Ensure the funnel stopcock is compatible (Teflon/PTFE); grease can be dissolved by chlorinated solvents.

  • Alkaline Wash (For Phenols):

    • Add 5% NaOH or saturated NaHCO₃ (1:1 volume ratio).

    • Shake vigorously for 2 minutes, venting frequently. Phenols are deprotonated to form water-soluble phenoxides.

    • Checkpoint: The aqueous layer may turn yellow/brown (oxidation of phenols). Repeat until the aqueous layer remains colorless.

  • Acid Wash (Optional - For Epoxides/Amines):

    • If basic stabilizers are present, wash with 10% H₂SO₄ .

  • Neutralization:

    • Wash the organic layer 3 times with distilled water to remove ionic residues.

    • Wash once with saturated brine (NaCl) to break any emulsions and pre-dry the organic layer.

Phase 2: Desiccation (Drying)

Objective: Removal of water to <50 ppm to prevent azeotrope formation during distillation.

  • Selection of Agent:

    • Calcium Chloride (CaCl₂): Ideal for chloroalkenes. It is efficient and does not complex with the double bond.

    • Avoid: Basic drying agents (K₂CO₃, KOH) if the substrate is sensitive to dehydrohalogenation (elimination).

  • Procedure:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add granular CaCl₂ (approx. 5-10% w/v).

    • Stir gently for 30-60 minutes .

    • Visual QC: The solution should be crystal clear. If the drying agent clumps heavily, decant and add fresh agent.

  • Filtration: Filter through a fluted filter paper or a sintered glass frit into a clean, dry round-bottom flask.

Phase 3: Fractional Distillation

Objective: Isolation of the pure monomer.

  • Apparatus Setup:

    • Use a Vigreux column (or packed column for close-boiling impurities).

    • Equip with a dry nitrogen inlet (capillary bleed or bubbler) to prevent oxidation/moisture ingress.

    • Protect from light: Wrap the flask and column in aluminum foil if the compound is photosensitive (common for iodinated/brominated analogs, but good practice for chloroalkenes too).

  • Distillation:

    • Heat using an oil bath (never an open flame).

    • Discard the first 5-10% of the distillate (fore-run), which contains residual water and low-boiling impurities.

    • Collect the main fraction at the steady boiling point (±1°C).

    • Stop before the flask is dry to prevent peroxide explosion risks (if peroxides formed) or polymerization of the residue.

Data & Specifications

Table 1: Common Stabilizers and Removal Strategies
Stabilizer ClassExamplesRemoval MethodMechanism
Phenols Hydroquinone (HQ), MEHQ, BHT5% NaOH WashDeprotonation to water-soluble salt.
Epoxides Propylene Oxide, EpichlorohydrinAcid Wash / DistillationHydrolysis to diols (water soluble) or boiling point separation.
Amines Triethylamine10% HCl WashProtonation to ammonium salt.
Table 2: Drying Agent Compatibility for Chloroalkenes
AgentCompatibilityNotes
CaCl₂ (Fused) Excellent High capacity, fast, neutral pH. Best choice.
MgSO₄ GoodNeutral, but lower capacity than CaCl₂. Fine powder can be hard to filter.
CaH₂ CautionHighly efficient, but basicity can cause elimination (HCl loss) in sensitive chloroalkenes.
Molecular Sieves (3A/4A) GoodBest for final storage. Activation required (heating under vacuum).

Quality Control & Storage

  • Verification: Run a GC-FID or 1H-NMR immediately after distillation. Look for the disappearance of stabilizer peaks (e.g., aromatic protons of hydroquinone at ~6.7 ppm).

  • Storage:

    • Vessel: Amber glass with a Teflon-lined cap.

    • Environment: Store at -20°C to -80°C.

    • Headspace: Purge with Argon or Nitrogen.

    • Shelf Life: Purified unstabilized chloroalkenes should be used within 24-48 hours .

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Furniss, B. S., et al. (1989). Distillation Techniques. In Vogel's Textbook of Practical Organic Chemistry.
  • Sigma-Aldrich Technical Bulletin. (n.d.). Handling and Storage of Inhibited Monomers.

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press.

Sources

Application Notes and Protocols: Rhodium-Catalyzed Reactions with β-Substituted Imines and 6-Chloro-1-Hexene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Complex Scaffolds

The construction of intricate molecular architectures with high precision is a cornerstone of modern drug discovery and development. Transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for forging carbon-carbon bonds in a highly efficient and atom-economical manner.[1] Among these, rhodium-catalyzed reactions have shown remarkable versatility in the synthesis of diverse heterocyclic and carbocyclic systems.[2] This application note provides a detailed guide to a specific and valuable transformation: the rhodium-catalyzed reaction of β-substituted α,β-unsaturated imines with 6-chloro-1-hexene. This reaction offers a direct route to functionalized nitrogen-containing molecules, which are prevalent motifs in pharmaceuticals and bioactive natural products.

We will delve into the mechanistic underpinnings of this transformation, providing a rationale for the experimental design. A comprehensive, step-by-step protocol is presented, alongside a discussion of potential challenges, such as catalyst deactivation, and strategies to mitigate these issues. The information herein is designed to empower researchers to successfully implement and adapt this methodology for the synthesis of their target molecules.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The rhodium-catalyzed reaction between a β-substituted imine and 6-chloro-1-hexene is believed to proceed through a [Rh(I)/Rh(III)] catalytic cycle, a common pathway for such C-H functionalization reactions.[3]

The Main Catalytic Cycle

The catalytic cycle can be dissected into several key elementary steps:

  • C-H Activation: The reaction is initiated by the directed activation of a vinylic C-H bond at the β-position of the imine by a Rh(I) complex. This is often the rate-determining step and results in the formation of a five-membered rhodacycle intermediate, oxidizing the rhodium center from Rh(I) to Rh(III).[1] The imine's nitrogen atom acts as a directing group, guiding the catalyst to the specific C-H bond.

  • Alkene Coordination and Insertion: The 6-chloro-1-hexene substrate then coordinates to the rhodium center. This is followed by migratory insertion of the alkene into the Rh-C bond of the rhodacycle. This step forms a new carbon-carbon bond and expands the rhodacycle to a seven-membered ring.

  • Reductive Elimination: The final step in the productive cycle is the reductive elimination of the desired product. This step regenerates the active Rh(I) catalyst, allowing it to re-enter the catalytic cycle. The newly formed product is a highly functionalized imine, which can be subsequently hydrolyzed to the corresponding aldehyde or ketone if desired.

Catalytic Cycle cluster_0 Catalytic Cycle Rh_I Rh(I) Catalyst Rhodacycle_III Five-membered Rhodacycle (Rh-III) Rh_I->Rhodacycle_III β-Substituted Imine C-H Activation End Alkene_Complex Alkene Coordinated Rhodacycle Rhodacycle_III->Alkene_Complex 6-Chloro-1-hexene Coordination Seven_Membered Seven-membered Rhodacycle Alkene_Complex->Seven_Membered Migratory Insertion Seven_Membered->Rh_I Reductive Elimination (Product Release) Start caption Figure 1: Proposed Catalytic Cycle

Figure 1: Proposed Catalytic Cycle
Potential Catalyst Deactivation Pathways with 6-Chloro-1-hexene

The presence of an alkyl chloride, such as 6-chloro-1-hexene, introduces potential pathways for catalyst deactivation, a critical consideration for this reaction.[4]

  • Oxidative Addition of the Alkyl Chloride: The active Rh(I) catalyst can undergo oxidative addition into the C-Cl bond of 6-chloro-1-hexene.[4] This process forms a stable Rh(III) species that is no longer available to participate in the desired C-H activation catalytic cycle, effectively poisoning the catalyst.

  • β-Hydride Elimination: After the migratory insertion step, the resulting alkyl-rhodium intermediate possesses β-hydrogens. β-hydride elimination is a common decomposition pathway for such intermediates, leading to the formation of a rhodium-hydride species and a diene.[5][6] This pathway is non-productive and can compete with the desired reductive elimination, leading to lower product yields and catalyst turnover.

Deactivation_Pathways cluster_1 Deactivation Pathways Active_Rh_I Active Rh(I) Catalyst Inactive_Rh_III Inactive Rh(III) Species (from Oxidative Addition) Active_Rh_I->Inactive_Rh_III Oxidative Addition of 6-Chloro-1-hexene Alkyl_Rh_Intermediate Alkyl-Rhodium Intermediate (after migratory insertion) Rh_Hydride Rhodium-Hydride Species (from β-Hydride Elimination) Alkyl_Rh_Intermediate->Rh_Hydride β-Hydride Elimination caption Figure 2: Potential Catalyst Deactivation Pathways

Figure 2: Potential Catalyst Deactivation Pathways

Data Presentation: Substrate Scope and Reaction Yields

The following table summarizes representative examples of rhodium-catalyzed C-H activation reactions with imines and related compounds with various alkenes. While specific yield data for a broad range of β-substituted imines with 6-chloro-1-hexene is limited, the table includes analogous reactions to illustrate the potential scope and functional group tolerance of this methodology.

EntryImine/Arene SubstrateAlkeneProductYield (%)Reference
1N-Benzyl methacrolein imine1-HexeneAlkylated imine85[3]
2N-Benzyl methacrolein imine6-Chloro-1-hexeneChloro-functionalized imineGood[3]
3N-Benzyl crotonaldehyde imine1-HexeneTri-substituted imine78[3]
4N-Benzyl tiglic aldehyde imine6-Chloro-1-hexeneTetra-substituted imineGood[3]
52-Phenylpyridine1-Hexene2-(2-Hexenyl)pyridine82[7]
6Benzoic acid1,3-enyneSpirodialin88[8]
71-Acetyl-2-phenylhydrazineVinylene carbonate1-Aminoindole derivative95[2]

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established procedures for rhodium-catalyzed C-H activation reactions and should be adapted and optimized for specific substrates.[3] Strict adherence to anhydrous and anaerobic techniques is crucial for success.

Materials and Reagents
  • Rhodium Catalyst: [RhCl(coe)2]2 (coe = cyclooctene) or other suitable Rh(I) precursor.

  • Ligand: (Dicyclohexylphosphinyl)ferrocene (FcPCy2) or other electron-rich phosphine ligand.

  • β-Substituted Imine: Synthesized from the corresponding α,β-unsaturated aldehyde and primary amine. Must be purified and dried before use.

  • 6-Chloro-1-hexene: Purified by distillation and stored under an inert atmosphere.

  • Solvent: Anhydrous and deoxygenated solvent (e.g., THF, toluene, or 1,2-dichloroethane).

  • Inert Gas: High-purity argon or nitrogen.

Protocol 1: Synthesis of the β-Substituted Imine
  • To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the primary amine (1.05 equiv).

  • Add anhydrous magnesium sulfate (MgSO4) as a drying agent.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the MgSO4.

  • Remove the solvent under reduced pressure to obtain the crude imine.

  • Purify the imine by distillation or column chromatography on silica gel.

  • Thoroughly dry the purified imine under high vacuum and store it under an inert atmosphere.

Protocol 2: Rhodium-Catalyzed Reaction with 6-Chloro-1-hexene
  • Catalyst Preparation: In a glovebox, to a dried Schlenk flask, add the Rh(I) precursor (e.g., [RhCl(coe)2]2, 2.5 mol%) and the phosphine ligand (e.g., FcPCy2, 5.5 mol%).

  • Add anhydrous, deoxygenated solvent (e.g., THF) to dissolve the catalyst components.

  • Stir the catalyst solution at room temperature for 15-30 minutes.

  • Reaction Setup: In a separate dried Schlenk flask, dissolve the β-substituted imine (1.0 equiv) in the anhydrous, deoxygenated solvent.

  • Add 6-chloro-1-hexene (1.5-2.0 equiv) to the imine solution.

  • Reaction Initiation: Transfer the prepared catalyst solution to the flask containing the imine and alkene via cannula under a positive pressure of inert gas.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.

  • Note on Catalyst Decomposition: As noted in the literature, catalyst decomposition may be observed with chlorinated alkenes.[3] If the reaction stalls, a second portion of the catalyst (0.05 equiv) may be added.

  • Upon completion, cool the reaction mixture to room temperature.

  • Product Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Optional Hydrolysis of the Imine Product
  • Dissolve the purified imine product in a mixture of THF and 1 M aqueous HCl.

  • Stir the mixture vigorously at room temperature for 2-6 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde or ketone by column chromatography.

Troubleshooting and Expert Insights

  • Low Yields:

    • Ensure strict anhydrous and anaerobic conditions: Moisture and oxygen can deactivate the rhodium catalyst.

    • Purity of reagents: Impurities in the imine, alkene, or solvent can inhibit the reaction.

    • Catalyst decomposition: As discussed, this is a known issue with chlorinated alkenes. Consider adding a second portion of the catalyst or exploring alternative ligands that may confer greater stability.

  • Formation of Side Products:

    • Alkene isomerization: Under certain conditions, the rhodium catalyst can promote the isomerization of the alkene. Lowering the reaction temperature may help to suppress this side reaction.

    • Homocoupling of the imine or alkene: This can occur if the reaction conditions are not optimal. Adjusting the catalyst loading or temperature may be necessary.

  • Stereoselectivity: The stereochemical outcome of the reaction can be influenced by the structure of the imine, the alkene, and the phosphine ligand. For stereoselective synthesis, careful optimization of these parameters is required.

Conclusion

The rhodium-catalyzed reaction of β-substituted imines with 6-chloro-1-hexene represents a valuable synthetic tool for the construction of functionalized nitrogen-containing molecules. By understanding the underlying mechanism and potential pitfalls, researchers can effectively employ this methodology. The detailed protocols and insights provided in this application note serve as a comprehensive guide for scientists in academic and industrial settings, facilitating the synthesis of novel compounds for drug discovery and development.

References

  • Colby, D. A.; Bergman, R. G.; Ellman, J. A. Stereoselective Alkylation of α,β-Unsaturated Imines via C-H Bond Activation. J. Am. Chem. Soc.2008 , 130 (11), 3645–3651. [Link]

  • Hartwig, J. F. Organometallic Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

  • Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009 , 48 (28), 5094–5115. [Link]

  • Crabtree, R. H. The Organometallic Chemistry of the Transition Metals, 7th ed.; Wiley, 2019 . [Link]

  • Li, B.-J.; Shi, Z.-J. From C–H to C–C Bonds: Rhodium-Catalyzed Arylation of C–H Bonds. Acc. Chem. Res.2012 , 45 (5), 689–700. [Link]

  • Song, G.; Wang, F.; Li, X. Rh(III)-Catalyzed C-H Activation and Annulation: A Strategy for Heterocycle Synthesis. Chem. Soc. Rev.2012 , 41 (9), 3651–3678. [Link]

  • Satoh, T.; Miura, M. Oxidative Coupling of Aromatic Substrates with Alkynes and Alkenes under Rhodium Catalysis. Chem. Eur. J.2010 , 16 (37), 11212–11222. [Link]

  • Wencel-Delord, J.; Glorius, F. C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nat. Chem.2013 , 5, 369–375. [Link]

  • Kuhl, N.; Hopkinson, M. N.; Wencel-Delord, J.; Glorius, F. Beyond Directing Groups: Transition-Metal-Catalyzed C–H Activation of Simple Arenes. Angew. Chem. Int. Ed.2012 , 51 (41), 10236–10254. [Link]

  • Hartwig, J. F. B-Hydride Elimination. In Organometallic Chemistry: From Bonding to Catalysis; University Science Books, 2010 ; pp 363–404. [Link]

  • Colby, D. A.; Bergman, R. G.; Ellman, J. A. Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chem. Rev.2010 , 110 (2), 624–655. [Link]

  • Thomson, R. J.; Colby, D. A.; Ellman, J. A. Rhodium(I)-Catalyzed Directed C-H Bond Activation and Alkylation of Unsaturated Imines. J. Org. Chem.2006 , 71 (19), 7479–7488. [Link]

  • Jun, C.-H.; Lee, J. H.; Hong, J.-B. Chelation-Assisted Olefin-Hydroacylation by Rh(I) Catalyst. Org. Lett.1999 , 1 (13), 2161–2164. [Link]

  • Willis, M. C. Transition Metal Catalyzed Alkene and Alkyne Hydroacylation. Chem. Rev.2010 , 110 (2), 725–748. [Link]

  • Lewis, J. C.; Bergman, R. G.; Ellman, J. A. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Acc. Chem. Res.2008 , 41 (8), 1013–1025. [Link]

  • Guimond, N.; Fagnou, K. Rhodium(III)-Catalyzed Isoquinolone Synthesis through C–H Activation and Annulation with Internal Alkynes. J. Am. Chem. Soc.2009 , 131 (34), 12050–12051. [Link]

  • Tan, K. L.; Bergman, R. G.; Ellman, J. A. Annulation of N-Aryl Imines via Directed C−H Activation. J. Am. Chem. Soc.2001 , 123 (11), 2685–2686. [Link]

  • Davies, H. M. L.; Morton, D. Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chem. Soc. Rev.2011 , 40 (4), 1857–1869. [Link]

  • Patureau, F. W.; Glorius, F. Rh-catalyzed C–H activation and C–C bond formation for the synthesis of carbo- and heterocycles. Chem. Soc. Rev.2011 , 40 (4), 1887–1898. [Link]

  • Rovis, T. Rhodium-Catalyzed C–H Bond Functionalization. In C-H Activation; Top. Organomet. Chem. 2012 , 39, 1-13. [Link]

  • Wang, D.-H.; Wasa, M.; Giri, R.; Yu, J.-Q. Pd(II)-Catalyzed C–H Activation and Intramolecular C–O Bond Formation: A New Route to 2,3-Substituted Benzofurans. J. Am. Chem. Soc.2008 , 130 (23), 7190–7191. [Link]

  • Hartwig, J. F. Carbon–Heteroatom Bond-Forming Reductive Elimination. In Organometallic Chemistry: From Bonding to Catalysis; University Science Books, 2010 ; pp 405–458. [Link]

  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chem. Rev.2010 , 110 (2), 1147–1169. [Link]

  • Ackermann, L. Carboxylate-Assisted Ruthenium-Catalyzed Alkenylations of C–H Bonds. Org. Lett.2005 , 7 (19), 4177–4179. [Link]

  • Jazzar, R.; Hitce, J.; Renaudat, A.; Sofack-Kreutzer, J.; Gandon, V. C-H Bond Activation: A Powerful Tool for the Synthesis of Biologically Active Molecules. Chem. Eur. J.2010 , 16 (9), 2654–2672. [Link]

  • Shilov, A. E.; Shul’pin, G. B. Activation of C–H bonds by metal complexes. Chem. Rev.1997 , 97 (8), 2879–2932. [Link]

  • Bergman, R. G. Organometallic chemistry: C–H activation. Nature2007 , 446, 391–393. [Link]

  • Colby, D. A.; Ellman, J. A. Rhodium-Catalyzed C-C Bond Formation via Directed C-H Bond Activation. Top. Curr. Chem.2010 , 292, 39-69. [Link]

  • Arockiam, P. B.; Bruneau, C.; Dixneuf, P. H. Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization. Chem. Rev.2012 , 112 (11), 5879–5918. [Link]

  • Gandeepan, P.; Ackermann, L. Transient Directing Groups for Transformative C–H Activation. Chem2018 , 4 (3), 455-474. [Link]

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Troubleshooting & Optimization

Technical Support Center: A-Z Guide to HPLC Impurity Analysis in Bulk Drug Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for High-Performance Liquid Chromatography (HPLC) application in the separation of impurities in bulk drug manufacturing. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of impurity profiling. Here, we move beyond mere procedural lists to delve into the fundamental science behind common HPLC challenges, empowering you with the expertise to conduct robust and reliable analyses.

Introduction: The Critical Role of Impurity Profiling

In the landscape of pharmaceutical manufacturing, the purity of a drug substance is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can originate from various stages including synthesis, degradation, or storage, can significantly impact the therapeutic performance and safety of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the separation, detection, and quantification of these impurities, offering high resolution and sensitivity.[1][2][3][4] This guide will equip you with the practical knowledge to master this essential technique.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured in a question-and-answer format to directly address the most common and perplexing issues encountered during HPLC analysis of bulk drug impurities.

Chromatographic Peak Shape Issues

Q1: My main peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, a common chromatographic problem, is often indicative of secondary interactions between the analyte and the stationary phase, or issues within the HPLC system itself.[5][6][7]

  • Scientific Rationale: In an ideal chromatographic separation, the analyte interacts uniformly with the stationary phase, resulting in a symmetrical Gaussian peak. However, the presence of active sites on the column packing material (e.g., unreacted silanol groups in reversed-phase silica columns) can lead to stronger, non-specific interactions with certain analytes, causing them to lag behind the main peak band and create a "tail."[8]

  • Troubleshooting Steps:

    • Assess for Extra-Column Effects: Check all tubing and connections for excessive length or dead volume, which can contribute to band broadening and tailing.[6]

    • Mobile Phase pH Adjustment: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.[6]

    • Mobile Phase Additives: Incorporate a competing agent into the mobile phase. For basic compounds, adding a small amount of an amine like triethylamine (TEA) can mask the active silanol sites. For acidic compounds, an acid like trifluoroacetic acid (TFA) can serve a similar purpose.

    • Column Health: A deteriorating column with a blocked frit or a void at the inlet can cause peak tailing.[6][8] Try back-flushing the column with a strong solvent or, if necessary, replace the column.[6][8]

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample.

Q2: I'm observing peak fronting. What does this indicate and what are the solutions?

A2: Peak fronting is less common than tailing but points to specific issues, often related to sample overload or incompatibility.[9][10]

  • Scientific Rationale: Fronting occurs when the concentration of the analyte at the leading edge of the peak is higher than at the tailing edge. This can happen when the sample is overloaded on the column, exceeding its capacity, or when the sample is dissolved in a solvent stronger than the mobile phase, causing the analyte to travel faster at the beginning of its journey through the column.[11][12]

  • Troubleshooting Steps:

    • Reduce Sample Concentration/Volume: This is the most common cause. Dilute your sample or reduce the injection volume.[11][12]

    • Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase.[7][13] Ideally, dissolve the sample in the mobile phase itself.[13][14]

    • Column Collapse: In rare cases, a physical collapse of the column bed can lead to fronting. This is often accompanied by a sudden drop in backpressure and requires column replacement.[11]

    • Temperature Effects: In some instances, running the column at a very low temperature can cause fronting.[12]

Baseline and Extraneous Peak Issues

Q3: My baseline is noisy and drifting. How can I achieve a stable baseline?

A3: A stable baseline is crucial for accurate integration and quantification of low-level impurities.[14] Noise and drift can originate from various sources within the HPLC system.[15]

  • Scientific Rationale: Baseline noise is the random fluctuation of the detector signal, while drift is a steady upward or downward trend. These can be caused by issues with the mobile phase, pump, detector, or column.[14]

  • Troubleshooting Steps:

    • Mobile Phase Preparation:

      • Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump and detector.[6]

      • Fresh Preparation: Prepare fresh mobile phase daily to avoid degradation or microbial growth.[13][14]

      • Proper Mixing: If using a gradient, ensure the mixer is functioning correctly.[6]

    • Pump and System Leaks:

      • Check for Leaks: Visually inspect all fittings and connections for any signs of leaks. Salt buildup is a common indicator of a leak in a buffered mobile phase.[13]

      • Pump Seals: Worn pump seals can introduce noise and should be replaced as part of regular maintenance.[13]

    • Detector Issues:

      • Flow Cell Contamination: Flush the detector flow cell with a strong, appropriate solvent to remove any contaminants.[6][16]

      • Lamp Fluctuation: An aging detector lamp can cause baseline noise and drift. Check the lamp's energy output and replace it if necessary.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[6]

Q4: I'm seeing "ghost peaks" in my chromatogram. How do I identify their source and eliminate them?

A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs, and can interfere with the analysis of actual impurities.[17]

  • Scientific Rationale: Ghost peaks are typically caused by contaminants in the mobile phase, sample, or from carryover in the injection system.[18][19] They may appear as sharp or broad peaks.[17]

  • Troubleshooting Workflow:

    • Isolate the Source:

      • Blank Injection: Run a blank injection (injecting only the mobile phase). If the ghost peak is present, the source is likely the mobile phase or the HPLC system.[17][20]

      • No Injection Run: If your system allows, run a gradient without an injection. If the peak is still present, the contamination is in the mobile phase.[21]

      • Solvent Injections: Inject each of the pure solvents used in your mobile phase to pinpoint the contaminated solvent.[21]

    • Elimination Strategies:

      • Mobile Phase Purity: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[21]

      • System Cleaning: Thoroughly flush the entire system, including the injector and tubing, with a strong solvent.

      • Injector Carryover: Implement a robust needle wash procedure in your method.

      • Sample Contamination: Ensure proper sample handling and storage to avoid contamination.

Resolution and Retention Time Issues

Q5: The resolution between my API and a critical impurity is poor. How can I improve it?

A5: Achieving adequate resolution between the main component (API) and its closely eluting impurities is a primary goal of impurity profiling.[22]

  • Scientific Rationale: Resolution is a measure of the degree of separation between two peaks and is influenced by column efficiency, selectivity, and retention.

  • Strategies for Improving Resolution:

    • Optimize Mobile Phase Composition:

      • Organic Modifier Ratio: Adjust the ratio of the organic solvent to the aqueous component in the mobile phase.[23]

      • pH Adjustment: For ionizable compounds, small changes in the mobile phase pH can significantly alter selectivity.[23]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., C8, Phenyl, or Cyano instead of C18) can provide a different selectivity.[24]

    • Reduce Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) increases column efficiency and can improve resolution.[24]

    • Temperature Control: Adjusting the column temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase, thereby influencing resolution.[6]

    • Gradient Optimization: For complex mixtures, a well-optimized gradient program can significantly improve the separation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the different types of impurities in bulk drugs?

A1: Impurities in bulk drugs are broadly classified into three categories by regulatory bodies like the ICH[2]:

  • Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[2]

  • Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and inorganic salts.[2]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.[2]

Q2: What are the key considerations for developing a robust HPLC method for impurity profiling?

A2: A systematic approach to method development is crucial for a reliable impurity profiling method. Key considerations include:

  • Column Selection: Choose a column with a suitable stationary phase that provides good selectivity for the API and its potential impurities.[25]

  • Mobile Phase Optimization: Systematically evaluate different mobile phase compositions (organic modifiers, pH, buffers) to achieve the desired separation.[25]

  • Detector Selection: A UV detector is commonly used, but other detectors like a mass spectrometer (MS) can provide valuable structural information for impurity identification.[2]

  • Method Validation: Once developed, the method must be thoroughly validated according to ICH guidelines to ensure it is accurate, precise, specific, sensitive, and robust.[26]

Q3: How does Mass Spectrometry (MS) enhance impurity analysis when coupled with HPLC?

A3: Coupling HPLC with Mass Spectrometry (HPLC-MS) is a powerful technique for impurity profiling.[5]

  • Enhanced Detection and Identification: MS provides highly sensitive and specific detection, allowing for the identification and quantification of impurities that may not be visible with a UV detector.[5]

  • Structural Elucidation: MS provides molecular weight and fragmentation data, which is invaluable for elucidating the structure of unknown impurities.[2][5] This is critical for assessing their potential toxicity.

Q4: What are some advanced HPLC techniques used for complex impurity separations?

A4: For particularly challenging separations, several advanced HPLC techniques can be employed:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizes columns with sub-2 µm particles to achieve faster separations and higher resolution.[2]

  • Two-Dimensional HPLC (2D-HPLC): Involves using two columns with different selectivities to resolve co-eluting peaks.[5]

  • Monolithic Columns: These columns have a continuous porous structure that allows for high flow rates at lower backpressures, enabling rapid separations.[5]

Data Presentation & Experimental Protocols

Table 1: Common Mobile Phase Additives and Their Functions
AdditiveTypical ConcentrationFunctionCommon Application
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent for basic compounds, improves peak shape.Peptide and protein separations, analysis of basic drugs.
Formic Acid 0.1%Acidifies the mobile phase, good for MS compatibility.LC-MS applications.
Ammonium Acetate/Formate 10 - 20 mMBuffering agent, volatile and MS-compatible.LC-MS applications.
Triethylamine (TEA) 0.1 - 0.5%Masks silanol activity, improves peak shape of basic compounds.Analysis of basic compounds on silica-based columns.
Phosphate Buffer 10 - 50 mMProvides stable pH control, not MS-compatible.UV-based analysis of pH-sensitive compounds.
Experimental Protocol: Systematic Troubleshooting of Ghost Peaks
  • Initial Assessment:

    • Observe the retention time and shape of the ghost peak(s) in a typical sample chromatogram.

  • Isolating the Source:

    • Step 2.1: Blank Injection: Inject a vial containing only the mobile phase.

      • If the ghost peak is present: Proceed to Step 2.2.

      • If the ghost peak is absent: The contamination is likely from the sample or the sample preparation process. Re-evaluate sample handling and solvent purity.

    • Step 2.2: Gradient Run without Injection: If your system allows, run the gradient method without making an injection.

      • If the ghost peak is present: The contamination is in the mobile phase. Proceed to Step 3.

      • If the ghost peak is absent: The contamination is likely from the autosampler or injector. Proceed to Step 4.

  • Mobile Phase Contamination:

    • Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water.

    • Individually inject each solvent used in the mobile phase to identify the source of contamination.

    • Replace the contaminated solvent.

  • Injector/Autosampler Contamination:

    • Thoroughly flush the injector and sample loop with a strong solvent (e.g., isopropanol).

    • Implement a more rigorous needle wash step in your analytical method, using a strong solvent.

    • If the problem persists, inspect and clean or replace the injector rotor seal.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_extra_column Check for Extra-Column Effects (tubing, connections) start->check_extra_column adjust_ph Adjust Mobile Phase pH (away from pKa) check_extra_column->adjust_ph No resolved Peak Shape Improved check_extra_column->resolved Yes add_modifier Add Mobile Phase Modifier (e.g., TEA, TFA) adjust_ph->add_modifier No adjust_ph->resolved Yes check_column Assess Column Health (backflush, replace) add_modifier->check_column No add_modifier->resolved Yes reduce_concentration Reduce Sample Concentration/ Injection Volume check_column->reduce_concentration No check_column->resolved Yes reduce_concentration->resolved Yes

Caption: Decision tree for troubleshooting peak tailing in HPLC.

Ghost_Peak_Identification start Ghost Peak Observed blank_injection Perform Blank Injection start->blank_injection sample_contamination Source: Sample or Sample Preparation blank_injection->sample_contamination Peak Absent system_contamination Source: System or Mobile Phase blank_injection->system_contamination Peak Present no_injection_run Run Gradient without Injection mobile_phase_contamination Source: Mobile Phase no_injection_run->mobile_phase_contamination Peak Present injector_contamination Source: Injector/Autosampler no_injection_run->injector_contamination Peak Absent system_contamination->no_injection_run

Caption: Workflow for identifying the source of ghost peaks.

References

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Uetikon. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Retrieved from [Link]

  • SynThink. Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Vanhoenacker, G., & Sandra, P. (2007, May 1). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • Agilent. Eliminating Baseline Problems. Retrieved from [Link]

  • ICH. Quality Guidelines. Retrieved from [Link]

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC? Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Separation Science. Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]

  • Kirkland, J. J., & Dong, M. W. (2015, November 1). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved from [Link]

  • Dolan, J. W. (2005, July 1). Peak Fronting, Column Life and Column Conditioning. LCGC International. Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • Chromatography Forum. (2005, February 20). Minimu resolution in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2005, December 20). Fronting, cause and remedy? Retrieved from [Link]

  • Shimadzu. Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]

  • USP-NF. ⟨1086⟩ Impurities in Drug Substances and Drug Products. Retrieved from [Link]

  • Agilent. (2022, March 1). What Causes Baseline Noise in HPLC, and How to Control It? [Video]. YouTube. Retrieved from [Link]

  • IJSDR. (2023, June). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Waters Knowledge Base. What are some common causes of peak fronting? Retrieved from [https://support.waters.com/KB_Inf/ sintomi_e_risoluzione_dei_problemi/WKB255705_What_are_some_common_causes_of_peak_fronting]([Link] sintomi_e_risoluzione_dei_problemi/WKB255705_What_are_some_common_causes_of_peak_fronting)

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Wyatt Technology. What causes a “ghost” peak and what can I do to prevent this? Retrieved from [Link]

  • Element Lab Solutions. Ghost Peaks in Gradient HPLC. Retrieved from [Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

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Validation & Comparative

Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-phenyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of molecular analysis, mass spectrometry stands as a cornerstone technique, providing invaluable insights into the structure and identity of chemical compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of fragmentation patterns is paramount for accurate structural elucidation. This guide offers an in-depth technical analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-6-phenyl-1-hexene, a molecule possessing a unique combination of structural features that lead to a complex and informative mass spectrum.

The Foundation: Principles of Electron Ionization Mass Spectrometry

Electron ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).[3] The excess energy imparted to the molecular ion often causes it to be energetically unstable, leading to its fragmentation into smaller, characteristic ions.[1][4][5] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, allowing for structural determination.

Deconstructing 2-Chloro-6-phenyl-1-hexene: A Predicted Fragmentation Analysis

The structure of 2-Chloro-6-phenyl-1-hexene presents several key features that will dictate its fragmentation pathways under EI conditions: a terminal double bond, a chlorine atom at an allylic position, and a phenyl group at the end of a flexible alkyl chain. The interplay of these functionalities will result in a series of competing and sequential fragmentation reactions.

Key Predicted Fragmentation Pathways:
  • Allylic Cleavage and Loss of Chlorine: The bond between the second carbon and the chlorine atom is an allylic C-Cl bond. Allylic bonds are known to be labile, and cleavage of this bond is expected to be a highly favorable process.[6] This can occur in two ways:

    • Loss of a chlorine radical (•Cl): This is a very common fragmentation pathway for alkyl halides.[7] This would result in the formation of a resonance-stabilized allylic carbocation at m/z 159 .

    • Loss of a chlorine cation (Cl+): While less common, it is a possibility.

  • Benzylic Cleavage and Tropylium Ion Formation: The presence of the phenyl group makes benzylic cleavage a dominant fragmentation pathway for phenylalkanes.[8][9][10] Cleavage of the C4-C5 bond would generate a benzyl radical and a cation, or more likely, the highly stable tropylium ion. The tropylium ion ([C7H7]+) at m/z 91 is a hallmark of compounds containing a benzyl group and is often the base peak in their mass spectra.[11][12][13]

  • McLafferty Rearrangement: While the classic McLafferty rearrangement requires a carbonyl group, analogous rearrangements can occur in other systems containing a double bond and an abstractable gamma-hydrogen.[14][15][16][17][18][19] In 2-Chloro-6-phenyl-1-hexene, a six-membered transition state can be envisioned involving the transfer of a hydrogen from the C5 position to the terminal C1, leading to the elimination of a neutral molecule of propene (C3H6) and the formation of a radical cation at m/z 152/154 (reflecting the chlorine isotopes).

  • Simple Alkane-type Cleavage: The hexene chain can also undergo fragmentation typical of alkanes, resulting in a series of carbocation fragments separated by 14 mass units (CH2).

Hypothetical Experimental Protocol for GC-MS Analysis

To experimentally verify the predicted fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) analysis would be employed.

Objective: To acquire the electron ionization mass spectrum of 2-Chloro-6-phenyl-1-hexene.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of 2-Chloro-6-phenyl-1-hexene in a volatile organic solvent (e.g., dichloromethane or hexane) to a final concentration of 100 µg/mL.

  • Instrumentation:

    • A standard GC-MS system equipped with an electron ionization source is used.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL (splitless injection).

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 2-Chloro-6-phenyl-1-hexene.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

    • Compare the experimental spectrum with the predicted fragmentation pathways.

Predicted Mass Spectrum Data Summary

The following table summarizes the predicted key fragment ions for 2-Chloro-6-phenyl-1-hexene, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonProposed StructureFragmentation Pathway
194/196[M]•+ (Molecular Ion)[C12H15Cl]•+Electron Ionization
159[M - Cl]•+[C12H15]+Allylic Cleavage
91[C7H7]+Tropylium ionBenzylic Cleavage & Rearrangement
77[C6H5]+Phenyl ionFurther fragmentation of phenyl-containing ions
152/154[M - C3H6]•+[C9H9Cl]•+McLafferty-type Rearrangement
65[C5H5]+Cyclopentadienyl cationFurther fragmentation of tropylium ion
41[C3H5]+Allyl cationCleavage of the hexene chain

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for the 35Cl and 37Cl isotopes.[7]

Visualizing the Fragmentation Cascade

The following diagram, generated using Graphviz, illustrates the predicted major fragmentation pathways of 2-Chloro-6-phenyl-1-hexene.

Fragmentation_Pattern M [C12H15Cl]•+ m/z = 194/196 (Molecular Ion) F1 [C12H15]+ m/z = 159 M->F1 - •Cl F2 [C7H7]+ m/z = 91 (Tropylium Ion) M->F2 - •C5H8Cl F4 [C9H9Cl]•+ m/z = 152/154 M->F4 - C3H6 F6 [C3H5]+ m/z = 41 M->F6 - •C9H10Cl F3 [C6H5]+ m/z = 77 F2->F3 - C2H2 F5 [C5H5]+ m/z = 65 F2->F5 - C2H2

Caption: Predicted EI-MS fragmentation of 2-Chloro-6-phenyl-1-hexene.

Comparative Analysis and Alternative Pathways

While the pathways outlined above represent the most probable fragmentation events, alternative fragmentations are possible. For instance, cleavage at other points along the alkyl chain will produce less abundant ions. The relative abundance of the key fragments will be dictated by the stability of the resulting ions and radicals. The resonance-stabilized allylic cation (m/z 159) and the aromatic tropylium ion (m/z 91) are expected to be among the most abundant peaks in the spectrum.

Comparing the fragmentation of 2-Chloro-6-phenyl-1-hexene to simpler analogs provides valuable context. For example, the mass spectrum of 6-phenyl-1-hexene would be expected to show a prominent tropylium ion at m/z 91 and fragments arising from the cleavage of the hexene chain, but would lack the characteristic loss of chlorine. Conversely, a chlorinated hexene without the phenyl group would exhibit allylic cleavage with loss of chlorine but would not produce the m/z 91 peak.

Conclusion: A Roadmap for Structural Elucidation

The predicted mass spectrometry fragmentation pattern of 2-Chloro-6-phenyl-1-hexene offers a compelling example of how fundamental principles of organic chemistry govern molecular behavior under electron ionization. The anticipated prominence of fragments resulting from allylic and benzylic cleavages, particularly the formation of the tropylium ion, provides a strong diagnostic handle for the identification of this and structurally related compounds. This guide serves as a valuable resource for researchers, providing a logical framework for interpreting the mass spectra of complex molecules and underscoring the power of mass spectrometry as a tool for structural elucidation in modern chemical analysis.

References

  • AIP Publishing. (n.d.). Mass‐Spectral Fragmentation of Phenyl‐n‐Alkanes. Retrieved from [Link]

  • AIP Publishing. (n.d.). Mass-Spectral Fragmentation of Phenyl-n-Alkanes. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • Unacademy. (n.d.). Rearrangement in Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2018, December 31). mass spectrometry: McLafferty rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • YouTube. (2025, August 6). Mass Spectrometry of Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Chemistry Notes. (2020, September 18). McLafferty rearrangement: Definition, easy mechanism, example. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • YouTube. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-5-phenylpentane | C11H15Cl | CID 519173 - PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hex-5-enylbenzene | C12H16 | CID 519188 - PubChem. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • ACS Publications. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

  • YouTube. (2022, November 22). mass spectrum & fragmentation of hexane. Retrieved from [Link]

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Comparative Guide: Catalytic Systems for Vinyl Chloride Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Catalytic Systems for Vinyl Chloride Functionalization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

Vinyl chlorides represent a paradox in organic synthesis: they are widely available, robust building blocks (often derived from bulk chemical feedstocks like PVC or simple alkynes), yet they remain underutilized in late-stage drug functionalization compared to their bromide and iodide counterparts. The high bond dissociation energy (BDE) of the C(sp²)–Cl bond (~90–96 kcal/mol) renders them inert to classical oxidative addition under mild conditions.

This guide provides a technical comparison of the two dominant catalytic manifolds—Palladium (Pd) and Nickel (Ni) —along with emerging Photoredox systems. We analyze these systems not just by yield, but by mechanistic distinctiveness, functional group tolerance, and scalability.

The "Activation Gap"
  • Palladium: Relies on thermal energy and electron-rich, bulky ligands (e.g., Buchwald phosphines) to force oxidative addition.

  • Nickel: Leverages a lower activation barrier for oxidative addition and accessibility of single-electron transfer (SET) pathways, often bypassing the need for precious ligands but introducing sensitivity to air and moisture.

Critical Analysis of Catalytic Systems

A. Palladium (Pd): The Reliable Standard

Palladium remains the gold standard for predictability. In the context of vinyl chlorides, "standard" Pd(PPh₃)₄ conditions often fail. Success requires sterically demanding, electron-rich phosphines that facilitate the difficult oxidative addition step.

  • Mechanism: Two-electron polar pathway (Pd⁰/Pdᴵᴵ).

  • Key Advantage: Excellent chemoselectivity; rarely touches alkyl halides or other sensitive motifs.

  • Primary Limitation: High catalyst loading (often 3-5 mol%) and expensive ligands are required to activate the C-Cl bond.

B. Nickel (Ni): The Radical Challenger

Nickel has emerged as the superior kinetic activator for vinyl chlorides. Its smaller atomic radius and accessibility of the Ni(I)/Ni(III) redox couple allow it to engage in radical-chain mechanisms , making it uniquely suited for coupling sterically hindered or electron-rich vinyl chlorides that stall on Palladium.

  • Mechanism: Often involves SET steps; can access Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles.

  • Key Advantage: "Orthogonal Reactivity." Nickel is less sensitive to electronic deactivation on the substrate and can couple vinyl chlorides in the presence of aryl chlorides.

  • Primary Limitation: Lower fidelity for stereoretention (due to radical intermediates) and high sensitivity to coordinating solvents/additives.

C. Emerging: Photoredox/Dual Catalysis

Dual catalysis (e.g., Ir/Ni) allows for the activation of vinyl chlorides under ambient conditions by using light energy to modulate the oxidation state of the Nickel catalyst, facilitating reductive elimination that is otherwise endothermic.

Comparative Performance Data

The following data summarizes typical performance metrics for the cross-coupling of a generic sterically hindered vinyl chloride with an arylboronic acid (Suzuki-Miyaura type).

MetricPalladium System (Pd-SPhos)Nickel System (Ni-Bipyridine)Photoredox (Ir/Ni)
Oxidative Addition Rate Slow (Rate Limiting)FastFast (Radical Assisted)
Temperature Required High (80–120 °C)Moderate (40–80 °C)Ambient (20–25 °C)
Stereoretention High (>98% Retention)Variable (Risk of Isomerization)Variable
Steric Tolerance ModerateExcellentGood
Cost (Catalyst + Ligand) High (

$)
Low ($)High (

$ - Ir catalyst)
Air Sensitivity Low (Robust)High (Glovebox preferred)Moderate

Mechanistic Visualization

The diagram below contrasts the predictable, polar cycle of Palladium with the radical-prone, multi-valent cycle of Nickel.

CatalyticCycles cluster_Pd Palladium Cycle (Polar) cluster_Ni Nickel Cycle (Radical/SET) Pd0 Pd(0)-L (Active Species) Pd_OA Oxidative Addition (High Barrier) Pd0->Pd_OA Vinyl-Cl Pd_TM Transmetallation Pd_OA->Pd_TM R-B(OH)2 Pd_RE Reductive Elimination Pd_TM->Pd_RE Pd_RE->Pd0 Product Ni0 Ni(0)-L (Active Species) Ni_OA Oxidative Addition (Facile/Radical) Ni0->Ni_OA Vinyl-Cl Ni_TM Transmetallation Ni_OA->Ni_TM Radical Vinyl Radical Intermediate Ni_OA->Radical SET Path Ni_RE Reductive Elimination Ni_TM->Ni_RE Ni_RE->Ni0 Product

Figure 1: Mechanistic divergence.[1] Pd follows a concerted polar pathway ensuring stereofidelity, while Ni can access radical intermediates (SET), lowering activation energy but risking isomerization.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki Coupling of Vinyl Chlorides

Best for: Late-stage pharmaceutical intermediates requiring strict stereoretention.

Reagents:

  • Substrate: Vinyl Chloride (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Workflow:

  • Preparation: Charge a reaction vial with Pd(OAc)₂, SPhos, arylboronic acid, and K₃PO₄.

  • Inerting: Evacuate and backfill with Argon (x3). This is critical to prevent oxidation of the phosphine ligand.

  • Addition: Add the vinyl chloride and degassed solvent mixture via syringe.

  • Reaction: Heat to 100 °C for 12–18 hours. Note: Vinyl chlorides require higher temperatures than bromides.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and purify via silica gel chromatography.

Protocol B: Nickel-Catalyzed Reductive Coupling (Electrophile-Electrophile)

Best for: Coupling two halides (e.g., Vinyl Chloride + Aryl Bromide) without organometallic reagents.

Reagents:

  • Substrate 1: Vinyl Chloride (1.0 equiv)

  • Substrate 2: Aryl Bromide (1.0 equiv)

  • Catalyst: NiBr₂(diglyme) (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Manganese powder (Mn⁰) (3.0 equiv)

  • Solvent: DMA (Dimethylacetamide)

Workflow:

  • Glovebox/Schlenk: Setup is strictly anaerobic. Oxygen poisons the Ni(0) active species immediately.

  • Activation: Mix NiBr₂ and ligand in DMA until a green solution forms. Add Mn powder and stir to activate (solution may turn black/brown).

  • Addition: Add both electrophiles (Vinyl-Cl and Aryl-Br).

  • Reaction: Stir at 60 °C for 16 hours. Note: Mn acts as the terminal reductant, turning over the Ni cycle.

  • Quench: Dilute with 1M HCl (to dissolve Mn salts) and extract.

Expert Decision Matrix

When choosing a system for your specific molecule, follow this logic:

  • Is the vinyl chloride stereochemistry defined (E/Z)?

    • Yes, and it must be retained: Use Palladium/SPhos .

    • No, or mixture: Use Nickel .[1][2][3][4][5]

  • Does the molecule contain other halogens (e.g., Aryl-Cl)?

    • Yes: Use Palladium .[1][2][6][7][8][9][10] It will selectively react with Vinyl-Cl (if activated) or can be tuned to ignore Aryl-Cl. Nickel may scramble them.

  • Is the substrate extremely sterically hindered (tetra-substituted alkene)?

    • Yes: Use Nickel .[1][2][3][4][5] The "cone angle" of bipyridine ligands is smaller than phosphines, allowing access to crowded centers.

References

  • Nickel Versus Palladium in Catalysis : Detailed analysis of electronic effects and ligand sensitivity in cross-coupling. Source: Synthesis 2020, 52, 565-573 7

  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions : Computational and experimental breakdown of energy barriers for oxidative addition. Source: ResearchGate / Computational Studies

  • Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling : Protocol for reductive coupling of vinyl electrophiles.[1][4] Source: CCS Chemistry 4

  • Photoredox/Ni-Catalytic Synthesis : Advanced dual catalytic systems for vinyl functionalization. Source: ACS Publications 11

  • Palladium-Catalyzed Cross Couplings (Nobel Prize Context) : Foundational mechanisms for Suzuki and Heck reactions. Source: NobelPrize.org 9

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-phenyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 2-Chloro-6-phenyl-1-hexene, a halogenated alkene, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal. This guide provides a comprehensive, technically grounded protocol for its proper disposal, moving beyond mere compliance to instill a culture of intrinsic safety and operational excellence.

The procedures outlined herein are synthesized from established regulatory frameworks and chemical safety principles. The core logic is to treat 2-Chloro-6-phenyl-1-hexene as a flammable, irritating, and environmentally significant halogenated organic waste stream. This necessitates segregation, robust containment, and disposal via high-temperature incineration by a licensed facility, a method deemed technically feasible and environmentally sound for such compounds by the U.S. Environmental Protection Agency (EPA)[1][2].

Hazard Profile and Core Chemical Characteristics

Understanding the intrinsic hazards of 2-Chloro-6-phenyl-1-hexene is paramount to appreciating the causality behind the required disposal protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, its structure allows for a highly reliable hazard assessment based on its functional groups and close structural analogs like 6-Chloro-1-hexene. The presence of the chloro- group places it in the category of halogenated hydrocarbons, which have specific disposal pathways mandated by the EPA[1][3].

Key Hazards Include:

  • Flammability: The hexene backbone indicates this compound is a flammable liquid and vapor.[4] Vapors can form explosive mixtures with air, necessitating strict control of ignition sources.[5] All handling and disposal operations must be conducted away from open flames, sparks, and hot surfaces, utilizing non-sparking tools and explosion-proof equipment.[4][5][6]

  • Irritation: It is classified as a skin and eye irritant.[4] Prolonged contact may defat the skin, leading to dermatitis.[4] Inhalation of vapors may also cause respiratory irritation, with high concentrations potentially leading to symptoms like headache, dizziness, and nausea.[4][7][8]

  • Environmental Toxicity: Halogenated organic compounds can be toxic to aquatic life and may persist in the environment.[7][9] Therefore, release into the environment, including drains, must be strictly avoided.[4][8]

  • Incompatibility: It is incompatible with strong oxidizing agents.[4] Contact with these materials could lead to a vigorous, exothermic reaction, posing a significant fire or explosion risk.

Quantitative Hazard Summary

The following table summarizes the hazard classifications based on the closely related compound, 6-Chloro-1-hexene, as per the OSHA Hazard Communication Standard (29 CFR 1910.1200)[4][5].

Hazard ClassificationCategoryGHS PictogramSignal WordHazard Statement
Flammable LiquidsCategory 3🔥Warning Flammable liquid and vapor[4]
Skin Corrosion/IrritationCategory 2! Warning Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 2! Warning Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure)Category 3! Warning May cause respiratory irritation[4]

Pre-Disposal Operational Protocol

Before initiating waste collection, ensure the following control measures are in place. This protocol is a self-validating system designed to prevent exposure and environmental release.

Step 1: Personal Protective Equipment (PPE) Confirmation

Proper PPE is non-negotiable. Before handling the primary container or any waste, confirm the following are correctly worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Check glove compatibility charts and inspect for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to minimize vapor inhalation.

Step 2: Waste Accumulation Area Setup

Designate a specific Satellite Accumulation Area (SAA) within the laboratory for this waste stream. This area must adhere to the following criteria:

  • Location: In a well-ventilated area, away from heat, sparks, open flames, or other ignition sources.[5][6]

  • Segregation: Physically segregated from incompatible materials, especially strong oxidizing agents.[4][10]

  • Containment: The area should have secondary containment (e.g., a spill tray) capable of holding the contents of the largest container.[10]

Step-by-Step Waste Disposal Procedure

This procedure ensures compliance with EPA and OSHA regulations for hazardous waste management.[10][11][12]

Step 1: Waste Characterization and Segregation
  • Identify as Halogenated Waste: Due to the chlorine atom, this compound must be disposed of as halogenated organic waste . It must not be mixed with non-halogenated solvent waste. This is the most critical step, as mixing waste streams can interfere with disposal processes and violate regulatory requirements.

  • Solid vs. Liquid Waste: Segregate contaminated solids (e.g., silica gel, filter paper, contaminated gloves) from liquid waste. Place contaminated solids in a separate, clearly labeled, compatible solid waste container.

Step 2: Containerization
  • Select a Compatible Container: Use a clean, non-reactive container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap. Ensure the container is in good condition with no cracks or leaks.[10]

  • Leave Headspace: Do not fill the container to more than 80% capacity. This headspace accommodates vapor expansion, preventing pressure buildup.

  • Keep Container Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[6][10]

Step 3: Labeling

Proper labeling is a cornerstone of the "cradle-to-grave" tracking system mandated by the Resource Conservation and Recovery Act (RCRA).[2][10]

  • Apply a Hazardous Waste Label: Immediately affix a completed hazardous waste tag to the container.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Chloro-6-phenyl-1-hexene" (and any other constituents if it's a mixture). Do not use abbreviations or chemical formulas.

    • The specific hazard characteristics: "Flammable, Irritant".

    • The accumulation start date (the date the first drop of waste enters the container).

Step 4: Accumulation and Final Disposal
  • Store in SAA: Place the labeled, closed container in your designated Satellite Accumulation Area.

  • Arrange for Pickup: Once the container is full or you have reached your institution's time limit for satellite accumulation, contact your facility's Environmental Health & Safety (EHS) department to arrange for pickup.

  • Licensed Disposal: Your EHS department will consolidate this waste for transport by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method will likely be high-temperature incineration, which is effective for destroying halogenated organic compounds.[4][5][8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of 2-Chloro-6-phenyl-1-hexene waste in a laboratory setting.

G start Waste Generated (2-Chloro-6-phenyl-1-hexene) identify Identify Hazard: Halogenated Organic Compound start->identify segregate Segregate from Non-Halogenated Waste identify->segregate container Select Compatible Container (HDPE or Glass) segregate->container label Label Container: 'Hazardous Waste' Full Chemical Name Hazards (Flammable, Irritant) container->label store Store in Designated Satellite Accumulation Area (Cool, Ventilated, Secure) label->store contact_ehs Container Full or Time Limit Reached? store->contact_ehs contact_ehs->store No pickup Arrange Pickup by Licensed Waste Contractor via EHS contact_ehs->pickup Yes disposal Transport to TSDF for High-Temperature Incineration pickup->disposal

Caption: Workflow for 2-Chloro-6-phenyl-1-hexene Waste Management.

Emergency Procedures

In the event of accidental release or exposure, immediate and correct action is critical.

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact EHS.

  • Control Vapors and Ignition Sources: Eliminate all nearby ignition sources immediately.

  • Contain and Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[5][13] Label it as "Debris contaminated with 2-Chloro-6-phenyl-1-hexene."

  • Decontaminate: Clean the spill area thoroughly.

Personnel Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[5][7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

  • Safety Data Sheet for 1-Hexene. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet for 1-Hexene. (Generic). [URL not provided in search result, general chemical supplier SDS]
  • Safety Data Sheet for 1-Hexene. (Generic). [URL not provided in search result, general chemical supplier SDS]
  • Safety Data Sheet for Nonflammable Gas Mixture. Airgas. [Link]

  • Safety Data Sheet for 2-Hexene, (E)-. (Generic). [URL not provided in search result, general chemical supplier SDS]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Introduction to Hazardous Waste Management. (General University EHS Guideline). [URL not provided in search result, general EHS guideline]
  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.